(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride
Overview
Description
(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C15H17N.ClH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reductive amination of 3,4-dimethylbenzaldehyde with phenylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically requires an acidic environment to facilitate the formation of the imine intermediate, which is then reduced to the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand the interactions of phenethylamine derivatives with biological targets.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting neurological disorders.
Industry: It is used in the production of various chemical products, including dyes and pharmaceuticals.
Mechanism of Action
(3,4-Dimethylphenyl)(phenyl)methanamine hydrochloride: is similar to other phenethylamine derivatives, such as 3,4-dimethoxyphenethylamine and 2,4-dimethylphenyl)(phenyl)methanamine hydrochloride . its unique structural features, such as the presence of methyl groups at the 3 and 4 positions, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine
2,4-Dimethylphenyl)(phenyl)methanamine hydrochloride
Properties
IUPAC Name |
(3,4-dimethylphenyl)-phenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZORKOZIOUEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-55-7 | |
Record name | Benzenemethanamine, 3,4-dimethyl-α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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